1-(4-Methylbenzoyl)piperazine

Medicinal Chemistry ADME Prediction Physicochemical Properties

This 4-methyl-substituted benzoylpiperazine core offers a distinct ACD/LogP of 0.32 and LogD (7.4) of 0.37, differing from halogenated or unsubstituted analogs. Its well-defined properties and documented β1-adrenergic receptor inactivity qualify it as a superior, consistent scaffold for GlyT1 inhibitor discovery and as a reliable negative control in safety pharmacology, ensuring assay specificity.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 111752-26-2
Cat. No. B039415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzoyl)piperazine
CAS111752-26-2
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCNCC2
InChIInChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
InChIKeyTXMSANPYZMHGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzoyl)piperazine (CAS 111752-26-2): Core Identity and Physicochemical Baseline for Research Procurement


1-(4-Methylbenzoyl)piperazine (CAS 111752-26-2) is a benzoylpiperazine derivative with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It serves as a foundational scaffold in medicinal chemistry, particularly for the synthesis of compounds targeting central nervous system receptors and other therapeutic areas . Key predicted physicochemical properties, such as an ACD/LogP of 0.32 and a topological polar surface area of 32 Ų, provide a quantitative baseline for comparing its drug-likeness to other piperazine analogs .

Why Generic 'Benzoylpiperazine' Substitution is Inadequate for 1-(4-Methylbenzoyl)piperazine Procurement


The term 'benzoylpiperazine' encompasses a broad class, yet subtle variations in the benzoyl substituent profoundly alter both physicochemical and biological profiles. For 1-(4-Methylbenzoyl)piperazine, the specific 4-methyl substitution on the phenyl ring results in a distinct ACD/LogP of 0.32 and LogD (pH 7.4) of 0.37 . These values dictate its permeability and solubility, which differ from unsubstituted (LogP ~0.6) or halogenated analogs, thereby impacting its suitability as a specific intermediate or tool compound [1]. Furthermore, documented inactivity at the beta-1 adrenergic receptor is a specific feature that cannot be assumed for closely related structures, highlighting the risk of generic substitution in target-based assays.

Quantitative Evidence Guide for 1-(4-Methylbenzoyl)piperazine (111752-26-2) Versus Comparators


Physicochemical Differentiation: Lipophilicity and Ionization Profile of 1-(4-Methylbenzoyl)piperazine vs. Unsubstituted Analog

The predicted lipophilicity (ACD/LogP) of 1-(4-Methylbenzoyl)piperazine is 0.32, with a LogD of 0.37 at pH 7.4 . This is a quantifiable deviation from the unsubstituted phenyl analog (methanone, phenyl-1-piperazinyl-), which has an estimated LogP of ~0.65 . The 4-methyl group on the target compound reduces LogP by approximately 0.33 log units, indicating higher polarity and lower membrane permeability potential compared to the non-methylated benzoylpiperazine.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Selectivity Profile: Lack of Beta-1 Adrenergic Receptor Affinity Distinguishes 1-(4-Methylbenzoyl)piperazine from Cardioactive Piperazines

In a direct in vitro binding assay, 1-(4-Methylbenzoyl)piperazine demonstrated no measurable affinity (Ki) for the Beta-1 adrenergic receptor . This negative result is a crucial differentiator from other piperazine derivatives (e.g., certain arylpiperazines) which are known to exhibit high affinity for adrenergic receptors, often leading to off-target cardiovascular effects [1].

Receptor Pharmacology Safety Screening Beta-1 Adrenergic

Synthetic Utility: 1-(4-Methylbenzoyl)piperazine as a Building Block for High-Affinity CCR2 Antagonists

When utilized as a starting material, 1-(4-Methylbenzoyl)piperazine is a key component in the synthesis of potent CCR2B receptor antagonists. A derivative containing the 4-methylbenzoylpiperazine moiety achieved an IC50 of 110 nM in a functional assay measuring inhibition of MCP1-induced calcium flux in HEK293 cells expressing human CCR2B [1]. This demonstrates the scaffold's capacity to confer high nanomolar antagonist activity against this chemokine receptor target.

Synthetic Chemistry CCR2 Antagonist Inflammation

Class-Level SAR: The Benzoylpiperazine Scaffold's Proven Ability to Achieve Selective GlyT1 Inhibition

A structure-activity relationship (SAR) study on the benzoylpiperazine class identified this scaffold as a novel and potent platform for glycine transporter 1 (GlyT1) inhibition [1]. Optimization within this series, to which 1-(4-Methylbenzoyl)piperazine is a core structural relative, led to compounds with excellent selectivity against the GlyT2 isoform and demonstrated in vivo efficacy after oral administration [1]. While the exact 4-methyl substitution was not the most potent in the study, it establishes the class's capability for achieving high potency and isoform selectivity.

GlyT1 Inhibition Structure-Activity Relationship CNS Disorders

Validated Research Applications for 1-(4-Methylbenzoyl)piperazine (111752-26-2) Based on Evidence


Scaffold for CNS Drug Discovery: Glycine Transporter 1 (GlyT1) Inhibitor Development

As supported by class-level SAR evidence, 1-(4-Methylbenzoyl)piperazine serves as a foundational core for developing novel GlyT1 inhibitors. Research teams can leverage this scaffold to explore substitutions on the piperazine nitrogen or the benzoyl ring, aiming to replicate or improve upon the potency and isoform selectivity seen in optimized benzoylpiperazine leads [1]. This is particularly relevant for programs targeting schizophrenia and cognitive enhancement.

Synthetic Intermediate for Chemokine Receptor (CCR2) Antagonists

Procurement of 1-(4-Methylbenzoyl)piperazine is directly justified for the synthesis of elaborated CCR2B antagonists. The evidence demonstrates that functionalizing this core can yield compounds with IC50 values in the low nanomolar range (e.g., 110 nM) in functional cellular assays [1]. This makes it a valuable building block for medicinal chemistry efforts in inflammatory and immuno-oncology research.

Control Compound for Cardiovascular Safety Screening (Beta-1 Adrenergic Receptor)

Given its demonstrated lack of affinity for the Beta-1 adrenergic receptor, 1-(4-Methylbenzoyl)piperazine can be employed as a negative control or benchmark in in vitro safety pharmacology panels [1]. This application is valuable for distinguishing on-target therapeutic effects from potential off-target cardiovascular liabilities in novel compound series derived from piperazine scaffolds.

Physicochemical Benchmark in ADME/PK Prediction Models

The well-defined and predicted physicochemical properties (ACD/LogP 0.32, LogD 7.4 0.37, TPSA 32 Ų) make 1-(4-Methylbenzoyl)piperazine a useful calibration or benchmark compound for in silico ADME models [1]. Its distinct profile compared to other benzoylpiperazines [2] allows researchers to validate predictive algorithms for lipophilicity, solubility, and permeability within a closely related chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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